Comprehensive Technical Guide on 6-Bromo-2-fluoro-3-methylbenzonitrile (CAS 1501163-33-2): Properties, Mechanistic Pathways, and Pharmaceutical Applications
Comprehensive Technical Guide on 6-Bromo-2-fluoro-3-methylbenzonitrile (CAS 1501163-33-2): Properties, Mechanistic Pathways, and Pharmaceutical Applications
Executive Summary
In the landscape of modern medicinal chemistry, poly-substituted benzenes serve as foundational scaffolds for the construction of complex, biologically active heterocycles. 6-Bromo-2-fluoro-3-methylbenzonitrile (CAS 1501163-33-2) is a highly functionalized, tetra-substituted aromatic building block. Characterized by its unique arrangement of a nitrile group, an ortho-fluorine, a methyl group, and a bromine atom, this compound is strategically primed for orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic utility in the synthesis of 3-aminoindazoles, and field-proven experimental protocols for drug development professionals.
Structural and Physicochemical Profiling
The synthetic value of 6-Bromo-2-fluoro-3-methylbenzonitrile lies in the synergistic electronic and steric effects of its substituents[1]:
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Nitrile Group (-C≡N): Acts as a strong electron-withdrawing group (EWG), depleting electron density from the aromatic ring and activating the ortho- and para-positions for nucleophilic attack.
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Fluorine Atom (-F): Positioned ortho to the nitrile, the highly electronegative fluorine stabilizes the transient Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr) and serves as an excellent leaving group.
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Bromine Atom (-Br): Provides a robust handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].
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Methyl Group (-CH₃): Imparts localized steric bulk and lipophilicity, which are often critical for optimizing the binding affinity of the final Active Pharmaceutical Ingredient (API) within hydrophobic protein pockets.
Quantitative Data Summary
| Property | Value | Scientific Significance |
| CAS Number | 1501163-33-2 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₈H₅BrFN | Defines the tetra-substituted aromatic framework. |
| Molecular Weight | 214.04 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5[2]. |
| LogP | ~3.25 | Indicates moderate lipophilicity, favorable for membrane permeability[1]. |
| Purity (Standard) | ≥97% | Critical for minimizing side reactions in sensitive downstream catalytic steps[1]. |
| Storage Temperature | 4°C | Prevents slow hydrolysis of the nitrile group over time. |
Mechanistic Utility: The SNAr-Driven Cyclization Pathway
One of the most valuable applications of 6-Bromo-2-fluoro-3-methylbenzonitrile is its role as a direct precursor to 4-bromo-7-methyl-1H-indazol-3-amine [3]. 3-Aminoindazoles are privileged pharmacophores found in numerous kinase inhibitors and fibrinolysis modulators[3].
The transformation relies on a highly efficient, two-step cascade reaction mediated by hydrazine hydrate:
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Nucleophilic Aromatic Substitution (SNAr): The more nucleophilic nitrogen of hydrazine attacks the electron-deficient C2 carbon (bearing the fluorine). The strong electron-withdrawing nature of the adjacent nitrile group stabilizes the resulting anionic Meisenheimer complex. Fluoride is subsequently expelled, yielding a 2-hydrazinylbenzonitrile intermediate.
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Intramolecular Cyclization: The terminal nitrogen of the newly attached hydrazine moiety undergoes a rapid intramolecular nucleophilic attack on the electrophilic carbon of the nitrile group. Subsequent tautomerization yields the stable, aromatic 1H-indazol-3-amine core.
Pathway Visualization
Figure 1: Mechanistic pathway of hydrazine-mediated cyclization of 6-Bromo-2-fluoro-3-methylbenzonitrile.
Application in Drug Discovery: Inhibitors of Fibrinolysis
The utility of this specific cyclization is highlighted in the development of (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones, which function as potent inhibitors of fibrinolysis (Patent EA029373B1 / WO2015067549A1)[3],[4]. These therapeutic agents are designed for the treatment and prophylaxis of acute and recurrent bleeding disorders, including postpartum hemorrhage, hemorrhagic shock, and trauma[4].
In this synthetic route, the resulting 4-bromo-7-methyl-1H-indazol-3-amine acts as the central hub. The 3-amino group and the 1H-nitrogen are further cyclized with electrophilic reagents to form the pyrimidinone ring, while the C4-bromo position is subjected to cross-coupling to introduce diverse aryl or heteroaryl groups, thereby optimizing the molecule's binding affinity to the target protease[3].
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each experimental choice.
Protocol 1: Synthesis of 4-Bromo-7-methyl-1H-indazol-3-amine
Adapted from standard patent methodologies for fibrinolysis inhibitor intermediates[3].
Reagents: 6-Bromo-2-fluoro-3-methylbenzonitrile (1.0 eq), Hydrazine hydrate (4.0 eq), Absolute Ethanol.
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Dissolution: Dissolve 6-Bromo-2-fluoro-3-methylbenzonitrile (0.45 g, 2.09 mmol) in absolute ethanol (3 mL)[3].
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Causality: Absolute ethanol is selected as a polar protic solvent. It effectively solvates both the hydrophobic starting material and the hydrophilic hydrazine, while stabilizing the highly polar transition state during the SNAr reaction.
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Reagent Addition & Heating: Add hydrazine hydrate (0.42 g, 8.37 mmol) and stir the mixture at reflux for 4 hours[3].
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Causality: A 4-fold excess of hydrazine drives the equilibrium forward and outcompetes potential side reactions. Refluxing provides the necessary thermal activation energy to overcome the steric hindrance of the adjacent methyl and bromo groups during the initial SNAr attack.
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Concentration: Cool the mixture to room temperature and concentrate in vacuo[3].
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Causality: Removing the volatile ethanol and excess unreacted hydrazine prevents unwanted nucleophilic side reactions during the subsequent aqueous workup.
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Liquid-Liquid Extraction: Dissolve the residue in a biphasic mixture of water and ethyl acetate. Extract the aqueous layer once more with ethyl acetate[3].
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Causality: Ethyl acetate selectively partitions the hydrophobic indazole product into the organic layer, while water-soluble hydrazine salts, unreacted hydrazine, and fluoride byproducts remain trapped in the aqueous phase.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate[3].
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Causality: Brine washing breaks potential emulsions. Drying over MgSO₄ removes residual water, which is critical if the resulting intermediate is to be immediately used in moisture-sensitive downstream cross-coupling reactions.
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Protocol 2: Downstream Palladium-Catalyzed Functionalization (Suzuki-Miyaura)
Standard procedure for functionalizing the C4-Bromo position.
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Preparation: Combine 4-bromo-7-methyl-1H-indazol-3-amine (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and Water.
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Causality: The biphasic Dioxane/Water system ensures the solubility of both the organic substrates and the inorganic base. K₂CO₃ is required to activate the boronic acid via the formation of a nucleophilic boronate complex, facilitating the transmetalation step.
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Degassing: Bubble Nitrogen (N₂) or Argon through the mixture for 15 minutes.
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Causality: Palladium(0) catalysts are highly susceptible to oxidative deactivation by dissolved oxygen. Rigorous degassing ensures the catalytic cycle remains active and prevents homocoupling of the boronic acid.
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a stream of inert gas, then heat to 90°C for 12 hours.
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Causality: The bidentate dppf ligand provides steric bulk and electron density to the palladium center, accelerating the rate-limiting oxidative addition into the sterically hindered C-Br bond.
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Handling, Safety, and Analytical Characterization
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Purity Assessment: Due to the highly conjugated aromatic system, High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is the standard for assessing purity[1]. Both ¹H and ¹⁹F NMR should be utilized to confirm the loss of the fluorine signal post-cyclization.
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Storage Conditions: The compound should be stored at 4°C in a tightly sealed container, protected from light and moisture. Prolonged exposure to ambient moisture can lead to the slow hydrolysis of the nitrile group into an amide or carboxylic acid, severely degrading the material's utility for SNAr reactions.
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Safety: As a halogenated nitrile, it should be handled with appropriate PPE (gloves, safety goggles) within a chemical fume hood to prevent inhalation of dust or contact with skin[1].
References
- Patent EA029373B1 / WO2015067549A1, (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis, Eurasian Patent Organization / WIPO.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 6-bromo-2-fluoro-3-methylbenzonitrile | 1501163-33-2 [sigmaaldrich.com]
- 3. EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis - Google Patents [patents.google.com]
- 4. EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis - Google Patents [patents.google.com]
